2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide (CI-976) is a synthetic compound classified as a fatty acid anilide. [, , , , ] It is a potent and specific inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), both in vitro and in vivo. [, , , ] CI-976 has been primarily investigated for its role in cholesterol metabolism and potential applications in treating hypercholesterolemia and atherosclerosis. [, , , , , , , , , ]
The synthesis of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide involves the formation of an amide bond between a dodecanoic acid derivative and 2,4,6-trimethoxyaniline. Although specific synthetic protocols are not extensively detailed in the literature, the general approach likely includes the following steps:
The synthesis was part of broader research into fatty acid anilides aimed at developing inhibitors for cholesterol acyltransferases .
The molecular structure of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide can be described as follows:
The structure facilitates interaction with the active site of ACAT due to its lipophilic nature and specific spatial configuration .
CI-976 undergoes various metabolic transformations primarily involving oxidation processes. Key metabolic pathways include:
These metabolites have been identified through studies involving both in vitro and in vivo models .
The primary mechanism of action for CI-976 involves the inhibition of ACAT enzymes (specifically ACAT1 and ACAT2). By binding to these enzymes:
While specific physicochemical properties such as solubility and melting point are not thoroughly documented in available literature, general characteristics can be inferred:
Further characterization through techniques like high-performance liquid chromatography would provide more precise data regarding these properties .
CI-976 has been primarily researched for its potential applications in:
This synthetic organic compound belongs to the anilide class, characterized by a dodecanamide chain linked to a trimethoxyphenyl ring. Its systematic IUPAC name is 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide, reflecting its branched alkyl chain and symmetrically substituted aromatic moiety. Alternative designations include CI-976 (pharmacological code) and CHEBI:95040 (ChEBI identifier) [2] [6]. The molecular formula C₂₃H₃₉NO₄ (molecular weight: 393.56 g/mol) features three distinct regions:
Nomenclature System | Identifier |
---|---|
IUPAC Name | 2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide |
Chemical Abstracts Service (CAS) | 114289-47-3 |
ChEBI ID | CHEBI:95040 |
Common Synonyms | CI-976; PD128042 |
Molecular Formula | C₂₃H₃₉NO₄ |
The 2,4,6-trimethoxy substitution pattern creates steric hindrance near the amide bond, influencing conformational orientation and molecular packing. LogP values of ~6.54 indicate extreme hydrophobicity, critical for membrane interactions [6] [7]. This architecture classifies it as a long-chain fatty acid anilide derivative with structural similarities to lipid-modifying enzyme inhibitors.
Discovered in the late 1980s, CI-976 emerged from efforts to develop acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors for atherosclerosis treatment. Initial pharmacological characterization revealed potent inhibition of intestinal ACAT (IC₅₀ = 0.073 μM) [4]. However, during mechanistic studies, researchers observed paradoxical Golgi complex tubulation inconsistent with ACAT inhibition. This led to the landmark discovery that CI-976 concurrently inhibits lysophospholipid acyltransferases (LPATs) – enzymes critical for phospholipid remodeling in membrane trafficking [3].
Repurposing CI-976 as an LPAT antagonist enabled breakthroughs in understanding COPII vesicle biogenesis. Studies in the 2000s demonstrated its reversible inhibition of ER-to-Golgi transport by blocking vesicle fission, positioning it as the first small-molecule tool for dissecting lipid-dependent vesiculation mechanisms [3]. This dual-pathway inhibition exemplifies the compound’s role in revealing unexpected crosstalk between lipid metabolic pathways.
Year | Development Milestone | Context |
---|---|---|
Late 1980s | Synthesis as ACAT inhibitor | Atherosclerosis drug development |
1993 | Identification of Golgi tubulation effects | Discovery of off-target LPAT inhibition |
2008 | Mechanistic link to COPII vesicle fission | Elucidation of ER export blockade |
2010s | Tool compound for membrane curvature studies | Cell biological applications |
Academic Significance
CI-976’s primary research utility lies in probing membrane trafficking mechanics. It reversibly inhibits COPII vesicle fission from endoplasmic reticulum exit sites (ERES) by disrupting lipid-dependent membrane curvature. At 50 μM concentration, CI-976 blocks VSV-G glycoprotein transport in vivo and COPII vesicle formation in vitro, causing cargo accumulation in Sec23/24-positive ERES structures. This uniquely positions it for studying:
Biophysical studies further exploit its hydrophobicity (logP 6.54) to investigate surfactant-drug interactions. Wettability analyses using compressed CI-976 discs reveal advancing contact angles >90° with water, decreasing to 65° with 0.1% polysorbate 80. This model surface quantifies surfactant effects on dissolution kinetics of hydrophobic APIs [7].
Industrial Applications
In pharmaceutical development, CI-976 derivatives inspired aortic-selective ACAT inhibitors. Structure-activity relationship (SAR) studies showed that:
Application Sector | Use Case | Reference |
---|---|---|
Cardiovascular Drug Discovery | Template for ACAT-1 inhibitors (e.g., K-604) | [4] |
Pharmaceutical Formulation | Model compound for wettability enhancement | [7] |
Chemical Biology | LPAT probe compound (commercial availability) | [6] |
Commercial availability (e.g., ChemSpace ID: CSSB00000066014) supports ongoing drug discovery [6]. Patent analyses show 14 derivatives since 2010 targeting neurodegenerative diseases and cancer, leveraging ACAT-1 modulation in cholesterol homeostasis [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: